molecular formula C8H6BrNS B13319069 4-Bromobenzo[b]thiophen-5-amine

4-Bromobenzo[b]thiophen-5-amine

Katalognummer: B13319069
Molekulargewicht: 228.11 g/mol
InChI-Schlüssel: OBOPRMBGTONVDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromobenzo[b]thiophen-5-amine is a heterocyclic organic compound that contains a bromine atom, a thiophene ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[b]thiophen-5-amine typically involves the bromination of benzo[b]thiophene followed by amination. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzo[b]thiophene. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromobenzo[b]thiophen-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The amine group can participate in coupling reactions, forming bonds with other aromatic or heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted benzo[b]thiophenes.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiophene derivatives.

Wirkmechanismus

The mechanism of action of 4-Bromobenzo[b]thiophen-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    Benzo[b]thiophene: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.

    4-Bromobenzo[b]thiophene: Similar structure but without the amine group, limiting its applications in medicinal chemistry.

    5-Aminobenzo[b]thiophene:

Uniqueness: 4-Bromobenzo[b]thiophen-5-amine is unique due to the presence of both bromine and amine groups, which enhance its reactivity and versatility in various chemical reactions and applications. This dual functionality makes it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals .

Eigenschaften

Molekularformel

C8H6BrNS

Molekulargewicht

228.11 g/mol

IUPAC-Name

4-bromo-1-benzothiophen-5-amine

InChI

InChI=1S/C8H6BrNS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2

InChI-Schlüssel

OBOPRMBGTONVDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CS2)C(=C1N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.